physicochemical properties of N-Isopropyl-2-(4-nitrophenoxy)acetamide
physicochemical properties of N-Isopropyl-2-(4-nitrophenoxy)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of N-Isopropyl-2-(4-nitrophenoxy)acetamide
Abstract
N-Isopropyl-2-(4-nitrophenoxy)acetamide is a substituted aromatic amide whose structural motifs—a nitrophenoxy group linked to an N-isopropyl acetamide—suggest a rich potential for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and a thorough analysis of the spectroscopic techniques required for its structural elucidation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, actionable insights to facilitate further research and application of this compound.
Molecular Structure and Core Properties
N-Isopropyl-2-(4-nitrophenoxy)acetamide, with the chemical formula C11H14N2O4, is comprised of a 4-nitrophenoxy moiety connected via an ether linkage to an N-isopropyl acetamide backbone. The presence of the nitro group, a strong electron-withdrawing group, and the amide linkage, a key functional group in many biologically active molecules, defines its chemical reactivity and potential applications.
| Property | Value | Source(s) |
| CAS Number | 98379-84-1 | [1][2] |
| Molecular Formula | C11H14N2O4 | [1][2] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| InChI Code | 1S/C11H14N2O4/c1-8(2)12-11(14)7-17-10-5-3-9(4-6-10)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) | [1] |
| InChI Key | AKZFRDUHMMCRMY-UHFFFAOYSA-N | [1] |
| Appearance | Off-white to pale yellow solid (inferred) | |
| Melting Point | To be determined experimentally | |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; partially soluble in chloroform; sparingly soluble in water (inferred from analogs)[3] |
Synthesis Protocol: A Self-Validating Workflow
The synthesis of N-Isopropyl-2-(4-nitrophenoxy)acetamide is most effectively achieved through a two-step process involving the formation of an acyl chloride intermediate followed by amidation. This approach is favored due to the high reactivity of acyl chlorides, which ensures a clean and efficient reaction with the amine.[4][][6]
Diagram of the Synthetic Workflow
Caption: Figure 1: Synthetic Pathway for N-Isopropyl-2-(4-nitrophenoxy)acetamide
Step 1: Synthesis of 2-(4-Nitrophenoxy)acetyl Chloride
Causality: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride (SOCl2) is an excellent reagent for this transformation because it reacts with the carboxylic acid to form a highly reactive acyl chloride, and the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[7][8][9]
Detailed Protocol:
-
Setup: To a 100 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber), add 2-(4-nitrophenoxy)acetic acid (10.0 g, 50.7 mmol, 1.0 equiv).[10]
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (11.0 mL, 152.1 mmol, 3.0 equiv) to the flask.[7] A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
Workup: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude 2-(4-nitrophenoxy)acetyl chloride, a yellowish oil or low-melting solid, is typically used in the next step without further purification.[7][11]
Step 2: Synthesis of N-Isopropyl-2-(4-nitrophenoxy)acetamide
Causality: The reaction between an acyl chloride and a primary amine is a classic nucleophilic acyl substitution.[6][12] The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, preventing it from forming a salt with the isopropylamine reactant, which would render it non-nucleophilic.[][6]
Detailed Protocol:
-
Setup: In a 250 mL round-bottomed flask, dissolve isopropylamine (5.2 mL, 60.8 mmol, 1.2 equiv) and triethylamine (8.5 mL, 60.8 mmol, 1.2 equiv) in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve the crude 2-(4-nitrophenoxy)acetyl chloride from Step 1 in 50 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain N-Isopropyl-2-(4-nitrophenoxy)acetamide as a crystalline solid.
-
Structural Elucidation and Spectroscopic Data
Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic methods. The expected data provides a benchmark for experimental validation.
Diagram of the Characterization Workflow
Caption: Figure 2: Workflow for Structural Characterization
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (d, 2H, Ar-H ortho to NO₂), δ ~7.0 (d, 2H, Ar-H meta to NO₂), δ ~4.6 (s, 2H, O-CH₂), δ ~4.2 (septet, 1H, N-CH), δ ~1.2 (d, 6H, C(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~168 (C=O), δ ~162 (Ar-C-O), δ ~142 (Ar-C-NO₂), δ ~126 (Ar-CH meta to NO₂), δ ~115 (Ar-CH ortho to NO₂), δ ~68 (O-CH₂), δ ~42 (N-CH), δ ~22 (CH₃) |
| FTIR (KBr, cm⁻¹) | ~3300 cm⁻¹ (N-H stretch, amide), ~1650 cm⁻¹ (C=O stretch, amide I), ~1590 & ~1340 cm⁻¹ (asymmetric & symmetric N=O stretch, nitro), ~1540 cm⁻¹ (N-H bend, amide II), ~1250 cm⁻¹ (Ar-O-C stretch, ether)[3] |
| Mass Spec. (EI) | m/z 238 (M⁺), fragments corresponding to loss of isopropyl group, nitrophenoxy group, etc. |
Potential Applications and Significance
While specific studies on N-Isopropyl-2-(4-nitrophenoxy)acetamide are limited, its structural components are present in molecules with established biological activities.
-
Medicinal Chemistry: Phenoxy acetamide derivatives have been investigated for a range of bioactivities, including anticancer, anti-inflammatory, and analgesic properties.[13][14][15] The N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide analog, for instance, has demonstrated notable anticancer and anti-inflammatory effects.[13] This suggests that the title compound could be a valuable candidate for similar pharmacological screening programs.
-
Agrochemicals: The phenoxyacetic acid scaffold is a core component of many herbicides.[10][16] The introduction of the amide functionality could modulate this activity, potentially leading to new selective herbicides.
-
Synthetic Intermediate: This compound serves as a versatile intermediate. The nitro group can be readily reduced to an amine, opening pathways to a wide array of further derivatizations for the synthesis of more complex molecules.[15][17]
Conclusion
N-Isopropyl-2-(4-nitrophenoxy)acetamide is a compound with significant untapped potential. This guide has provided a robust and logical framework for its synthesis and characterization, grounded in established chemical principles. The detailed protocols and expected physicochemical data serve as a reliable resource for researchers aiming to explore its properties and potential applications in diverse scientific fields. The self-validating nature of the described workflow ensures a high degree of confidence in the production of this compound for further study.
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